Glycerol diacetate laurate, with the chemical formula , is a diacetate ester derived from glycerol and lauric acid. It is classified as a glyceride and is recognized for its potential applications in various scientific fields, particularly in biochemistry and pharmaceuticals. The compound is also known by several synonyms, including 2,3-diacetyloxypropyl dodecanoate and 1,3-diacetyloxypropan-2-yl dodecanoate. Its unique structure and properties make it a subject of interest in both research and industrial applications .
The synthesis of glycerol diacetate laurate typically involves the esterification of glycerol with acetic acid in the presence of a catalyst. A notable method utilizes cation exchange resin catalysts such as Amberlyst-15 or Nafion511 to facilitate the reaction.
The procedure involves mixing the reactants with the catalyst and water-carrying agent, followed by distillation to purify the product.
Glycerol diacetate laurate has a complex molecular structure characterized by:
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C
These details highlight the compound's potential reactivity and interactions in biological systems .
Glycerol diacetate laurate can undergo various chemical reactions typical of esters:
The hydrolysis reaction can be catalyzed by either acidic or basic conditions, leading to the regeneration of glycerol and lauric acid. This property is particularly useful in applications where controlled release or modification of fatty acids is desired .
The mechanism by which glycerol diacetate laurate exerts its effects involves its interaction with cellular membranes and signaling pathways:
Research indicates that specific structural components are critical for these effects, particularly the length of acyl chains and the nature of head groups attached to the glycerol backbone .
Glycerol diacetate laurate exhibits several notable physical and chemical properties:
These properties indicate that glycerol diacetate laurate is a stable compound under standard conditions but may require careful handling due to its flammability at elevated temperatures .
Glycerol diacetate laurate finds applications in various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: